Carboxymethyl stearate

Description

Evolution of Functionalized Polysaccharide Esters in Material Research

The chemical modification of natural polysaccharides like cellulose (B213188), starch, and chitin (B13524) is a foundational aspect of modern materials science, driven by the need for renewable and functional materials. nih.govresearchgate.net Initially, research focused on simple derivatization reactions, such as etherification to produce water-soluble polymers like Carboxymethyl Cellulose (CMC) and Carboxymethyl Starch (CMS). aensiweb.comliujiafl.com These first-generation derivatives are widely used as thickeners, stabilizers, and binders in industries ranging from food to pharmaceuticals and construction. liujiafl.comformulationbio.comcelotech.com

Subsequent research evolved towards creating more complex, tailor-made materials through esterification. acs.org The introduction of ester groups, particularly long-chain fatty acid esters, imparts hydrophobicity to the hydrophilic polysaccharide backbone. researchgate.net This process of creating polysaccharide esters allows for the fine-tuning of physicochemical properties such as solubility, thermal stability, and mechanical strength. acs.org The development of regioselectively functionalized polysaccharide derivatives, where substituents are attached at specific positions on the glucose units, represents a significant advancement, as it enables the creation of materials with highly controlled, self-assembling microstructures. ncsu.edu This evolution from simple ethers to complex, multifunctional esters like carboxymethyl stearate (B1226849) demonstrates a sophisticated approach to harnessing renewable resources for the development of high-performance materials.

Scope and Significance of Carboxymethyl Stearate Research

The primary significance of this compound, particularly Carboxymethyl Cellulose Stearate (CMCS), lies in its distinct amphiphilic nature. techscience.com The molecule possesses both water-loving (hydrophilic) carboxymethyl groups and water-repelling (hydrophobic) stearate chains. techscience.com This dual characteristic makes it an effective surfactant for stabilizing oil-in-water emulsions, specifically through a mechanism known as Pickering emulsification, where solid particles adsorb to the oil-water interface. techscience.comresearchgate.net

Research has demonstrated the synthesis of CMCS from renewable and waste sources, such as sugarcane bagasse and other forms of α-cellulose, enhancing its profile as a sustainable material. techscience.com The synthesis typically involves a two-step process: first, the carboxymethylation of cellulose to form CMC, followed by an esterification reaction between the hydroxyl groups of CMC and stearic acid. techscience.comresearchgate.net The success of this esterification is confirmed through various characterization techniques.

The degree of substitution (DS), which indicates the average number of stearate groups attached to each anhydroglucose (B10753087) unit, is a critical parameter that dictates the final properties of the material. jmolekul.comnih.gov Research findings on the synthesis and resulting properties are detailed in the table below.

| Polysaccharide Source | Synthesis Reagents | Key Findings | Reference |

|---|---|---|---|

| Sugarcane Bagasse Cellulose | Stearic acid, acetic anhydride (B1165640), sulfuric acid (catalyst) | Successfully synthesized amphiphilic CMCS. The degree of substitution for stearic acid was calculated to be 1.08. XRD analysis showed reduced crystallinity in CMCS compared to the original cellulose, indicating an increase in amorphous regions which can enhance solubility and interaction with solvents. | techscience.comresearchgate.net |

| Bacterial Cellulose | Stearic acid, immobilized lipase (B570770) (enzymatic esterification) | Optimum esterification was achieved at a 1:5 mass ratio of cellulose to stearic acid over 18 hours. The resulting cellulose stearate had a Degree of Substitution (DS) of 0.35. The modified polymer showed a lower swelling and crystallinity index compared to the original bacterial cellulose. | jmolekul.com |

Spectroscopic analysis further confirms the successful synthesis of the compound. Fourier-transform infrared (FTIR) spectroscopy is a key tool for identifying the chemical changes during the reaction.

| Compound | Characteristic FTIR Peak (cm⁻¹) | Attribution | Reference |

|---|---|---|---|

| Cellulose | 1650 | OH bending of adsorbed water | techscience.com |

| Carboxymethyl Cellulose (CMC) | 1715 | C=O group from carboxymethylation | techscience.com |

| Carboxymethyl Cellulose Stearate (CMCS) | 2915 and 2848 | CH₂ and CH₃ groups from the stearate aliphatic chain | techscience.comresearchgate.net |

| 1700-1718 | Shifted C=O group, confirming esterification | techscience.comjmolekul.com | |

| 3336 | Shifted OH group, indicating strong H-bonding | techscience.com | |

| 1471, 1297, 1037 | O=C–O, C–O, and C–O–C stretching, respectively | techscience.com |

Current Challenges and Future Directions in this compound Investigations

Despite promising results, research on this compound faces several challenges. A primary hurdle in polysaccharide chemistry is achieving precise control over the molecular structure. ncsu.edu The distribution of carboxymethyl and stearate groups along the polysaccharide chain often occurs randomly, which can lead to batch-to-batch variability and makes it difficult to establish clear structure-property relationships. ncsu.edu Developing synthesis methods that allow for regioselective functionalization—the attachment of functional groups at specific locations—is a key challenge that needs to be addressed to optimize material performance. ncsu.edu Furthermore, optimizing reaction conditions to maximize the degree of substitution while using environmentally benign solvents and catalysts remains an ongoing research effort. nih.govaensiweb.com

Future investigations are likely to focus on expanding the applications of this compound and its derivatives. Its proven efficacy as an emulsifier suggests significant potential in advanced drug delivery systems for encapsulating and stabilizing hydrophobic active pharmaceutical ingredients. acs.orgnih.gov In the field of food science, it could be used to create stable, low-fat food products or active food packaging materials. techscience.compcspl.net The cosmetic industry could also utilize these compounds as high-performance, bio-based stabilizers in creams and lotions. sdfrchem.comjapsonline.com Moreover, exploring the properties of analogous compounds, such as Carboxymethyl Starch Stearate, could open up new applications in fields like construction, where modified starches are already used as rheology modifiers and water-retaining agents. liujiafl.comorientaljphysicalsciences.orgresearchgate.net Future work will likely involve creating and characterizing novel polyelectrolyte complexes by combining carboxymethyl starch with other biopolymers like chitosan (B1678972), aiming to develop advanced materials for controlled release applications. google.com

Properties

IUPAC Name |

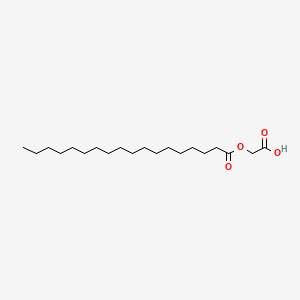

2-octadecanoyloxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLBIEAKJSRKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973271 | |

| Record name | (Octadecanoyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5767-84-0, 59829-80-0 | |

| Record name | Carboxymethyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5767-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxymethyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005767840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl stearate, monocarboxy derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059829800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Octadecanoyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxymethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl stearate, monocarboxy derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Methodologies and Structure Property Relationships in Carboxymethyl Stearate Systems

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of Carboxymethyl Stearate (B1226849). Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming its synthesis and determining its precise chemical architecture.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Esterification Confirmation

FTIR spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule and confirming the successful synthesis of Carboxymethyl Stearate through esterification. The process involves the reaction of a stearoyl group with a carboxymethyl moiety.

The FTIR spectrum of this compound exhibits characteristic absorption bands that serve as fingerprints for its key functional groups. The presence of a strong absorption peak around 1700 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration, which is a definitive sign of successful esterification. vulcanchem.com Concurrently, the broad O-H stretching band of the carboxylic acid group is also observed.

Other significant peaks in the FTIR spectrum of CMS and its derivatives include C-H stretching vibrations from the long alkyl chain of the stearate moiety, typically appearing around 2915 cm⁻¹ and 2850 cm⁻¹ for the asymmetric and symmetric stretching of CH₂ groups, respectively. vulcanchem.com A characteristic CH₂ rocking vibration may also be observed at approximately 717 cm⁻¹. vulcanchem.com The disappearance or significant reduction in the intensity of the broad O-H band from the starting carboxylic acid material, coupled with the appearance of the strong ester C=O peak, provides conclusive evidence of the esterification reaction.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~2915 | Asymmetric CH₂ Stretching | Alkyl Chain | Confirms the presence of the stearate backbone. |

| ~2850 | Symmetric CH₂ Stretching | Alkyl Chain | Confirms the presence of the stearate backbone. |

| ~1700 | C=O Stretching | Ester | Confirms successful esterification. vulcanchem.com |

| ~717 | CH₂ Rocking | Alkyl Chain | Characteristic of long methylene (B1212753) chains. vulcanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Degree of Substitution Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is an essential technique for the detailed structural elucidation of this compound. It provides precise information about the chemical environment of each hydrogen and carbon atom within the molecule, allowing for unambiguous confirmation of its structure.

In a typical ¹H NMR spectrum of this compound, the protons of the long methylene chain of the stearate group would appear as a large, complex multiplet in the upfield region. The protons on the carbon adjacent to the ester oxygen would be shifted downfield due to the deshielding effect of the electronegative oxygen atom.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the ester group would show a characteristic resonance in the downfield region of the spectrum. The carbons of the long alkyl chain would have distinct signals, allowing for a complete assignment of the carbon framework.

Furthermore, NMR spectroscopy can be a valuable tool for determining the degree of substitution (DS) in modified natural polymers, such as cellulose (B213188), that have been functionalized with this compound. By integrating the signals corresponding to the protons of the substituent (this compound) and the protons of the polymer backbone, the DS can be quantitatively calculated.

Diffraction and Imaging Techniques for Morphological and Crystalline Analysis

To fully understand the structure-property relationships in this compound systems, it is crucial to investigate their solid-state properties, including crystallinity and morphology. X-ray diffraction and electron microscopy are the primary techniques employed for this purpose.

X-ray Diffraction (XRD) for Crystallinity Assessment and Structural Changes

X-ray Diffraction (XRD) is a key technique for assessing the crystalline nature of this compound. The introduction of the carboxymethyl group to the stearate molecule can disrupt the regular packing of the long alkyl chains, leading to changes in crystallinity compared to the parent stearic acid.

XRD patterns of stearate esters often show a decrease in the crystallinity index. vulcanchem.com For instance, some studies on analogous stearate esters have reported crystallinity indices of around 40%, indicating a significant amorphous component introduced by the esterification process. vulcanchem.com This disruption of the hydrogen bonding network is a key factor in the reduced crystallinity. vulcanchem.com

Changes in the XRD pattern, such as the broadening of diffraction peaks, can also provide insights into the structural modifications. Peak broadening, particularly in the 2θ range of 15°–22°, can suggest an increase in plasticity due to the disruption of crystalline domains. vulcanchem.com

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Aggregation

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology, particle shape, and aggregation of this compound at the microscale. SEM images can reveal details about the texture and topography of the material, which are important for understanding its bulk properties and behavior in various applications.

SEM analysis can show how this compound particles are arranged, whether they exist as individual particles or form larger agglomerates. The surface can appear smooth or rough, and the particles may have distinct shapes. These morphological characteristics are influenced by the synthesis and processing conditions.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the visualization of the nanostructure of this compound. TEM is particularly useful for examining the internal structure of particles and for observing the arrangement of molecules in crystalline and amorphous regions.

In the context of applications such as Pickering emulsions, where this compound nanoparticles are used as stabilizers, TEM can be employed to visualize the adsorption of these nanoparticles at the oil-water interface. This provides direct evidence of their stabilizing mechanism and can help in optimizing their performance.

Rheological Characterization and Viscoelastic Properties

The rheology of a material governs its flow and deformation characteristics, which are critical for predicting its behavior in various applications. For this compound systems, rheological studies provide insight into their structure and stability.

Rheometry for Flow Behavior Analysis (e.g., Shear-Thinning, Pseudoplasticity)

Systems containing this compound, particularly in aqueous solutions or emulsions, typically exhibit non-Newtonian fluid behavior. Specifically, they demonstrate shear-thinning, also known as pseudoplasticity. mdpi.comscielo.org.mx This phenomenon is characterized by a decrease in viscosity as the applied shear rate increases.

In a state of rest or under low shear, the long polymer chains of this compound are randomly coiled and entangled, leading to high viscosity. mdpi.com As the shear rate increases, these polymer chains begin to disentangle and align themselves in the direction of the flow. mdpi.com This alignment reduces the resistance to flow, resulting in a lower measured viscosity. juniperpublishers.comresearchgate.net This behavior is a typical feature of many polymer solutions and flocculating emulsions. mdpi.com

Studies on analogous compounds like Carboxymethyl cellulose (CMC) and agarose (B213101) stearate confirm this behavior. For instance, aqueous solutions of CMC consistently show shear-thinning properties, which become more pronounced at higher concentrations. scielo.org.mxjuniperpublishers.com Similarly, surfactant-free creams stabilized with agarose stearate display a continuous decrease in viscosity with an increasing shear rate, a classic indicator of shear-thinning. mdpi.com This flow characteristic is crucial for products that need to be thick at rest but easily spreadable upon application.

| Parameter | Description | Relevance to this compound |

| Shear-Thinning | Decrease in viscosity with increasing shear rate. | Expected behavior due to the alignment of polymer chains under stress, facilitating easier flow and spreading. mdpi.comscielo.org.mx |

| Pseudoplasticity | Another term for shear-thinning, characteristic of non-Newtonian fluids. | Describes the fundamental flow nature of this compound solutions and emulsions. juniperpublishers.com |

| Mechanism | Disentanglement and orientation of polymer chains in the direction of flow. | The molecular basis for the observed reduction in viscosity under shear. mdpi.com |

Viscoelastic Moduli (G', G'') Analysis for Gel Strength and Elasticity

Viscoelastic materials exhibit both elastic and viscous properties. These are quantified using dynamic oscillatory rheometry, which measures the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic (solid-like) component, indicating the energy stored during deformation, while the loss modulus represents the viscous (liquid-like) component, indicating the energy dissipated as heat. uobabylon.edu.iq

In this compound systems, especially gels and concentrated emulsions, the storage modulus (G') is typically higher than the loss modulus (G'') over a wide range of frequencies. mdpi.commdpi.com This relationship (G' > G'') signifies a predominantly elastic, gel-like, or solid-like structure. uobabylon.edu.iqnih.govresearchgate.net The stability of this network structure is crucial for preventing phase separation and maintaining product form.

The point at which G' and G'' cross over (G' = G'') indicates a transition from solid-like to liquid-like behavior, often referred to as the sol-gel transition point or yield point. uobabylon.edu.iqmdpi.com As strain increases, the gel structure begins to break down irreversibly, leading to a sharp decrease in G' until it drops below G''. nih.gov The magnitude of G' in the linear viscoelastic region (where the moduli are independent of strain) is often used as a measure of gel strength; a higher G' value corresponds to a stronger, more rigid gel network. mdpi.comresearchgate.net Research on similar polymers like CMC and agarose stearate shows that G' can increase significantly with polymer concentration, indicating a strengthening of the gel network. mdpi.comresearchgate.net

| Modulus | Represents | Significance in this compound Systems |

| Storage Modulus (G') | Elastic (solid-like) behavior; stored energy. | A higher G' than G'' indicates a stable gel-like structure. The value of G' correlates with gel strength. mdpi.comnih.gov |

| Loss Modulus (G'') | Viscous (liquid-like) behavior; dissipated energy. | Represents the liquid character of the system. The crossover point with G' signals structural breakdown. uobabylon.edu.iqmdpi.com |

| Loss Tangent (tanδ) | Ratio of G''/G'. | A value < 1 indicates predominantly elastic behavior, typical for gels. nih.gov |

Influence of Concentration, Molecular Weight, and Degree of Substitution on Rheological Profiles

The rheological properties of this compound are not static but are profoundly influenced by its molecular characteristics and concentration in a given system.

Influence of Concentration: As the concentration of the polymer increases, the viscosity of the solution rises progressively. juniperpublishers.comieomsociety.org This is due to increased intermolecular interactions and chain entanglements. juniperpublishers.com The shear-thinning behavior also becomes more pronounced at higher concentrations. scielo.org.mx Beyond a certain critical concentration, the polymer chains overlap sufficiently to form a continuous network, leading to the formation of a weak gel, where G' exceeds G''. researchgate.net Studies on CMC show that the storage modulus (G') can scale with concentration to the power of 3 in the gel region. researchgate.net

Influence of Molecular Weight (MW): Higher molecular weight polymers generally lead to higher viscosity solutions. nih.govnahrainuniv.edu.iq For a given concentration, longer polymer chains result in a greater number of entanglements, thus increasing the resistance to flow. nahrainuniv.edu.iq In dynamic oscillatory tests, increasing the molecular weight enhances the elastic character of the solution, and emulsions stabilized with higher MW polymers tend to exhibit better stability. nih.govresearchgate.net

| Factor | Effect on Rheology | Research Findings on Analogous Compounds |

| Concentration | Increases viscosity, shear-thinning, and gel strength (G'). scielo.org.mxresearchgate.netieomsociety.org | For CMC, viscosity increases with concentration. juniperpublishers.com Above a critical concentration (~3 wt%), weak gels form. researchgate.net |

| Molecular Weight | Increases viscosity and elasticity. nih.govresearchgate.net | Higher MW hyaluronic acid and CMC lead to higher viscosity and a more pronounced elastic response. nih.govresearchgate.net |

| Degree of Substitution (DS) | Alters viscosity, solubility, and hydrophobicity. cmccellulose.commdpi.com | For CMC, higher DS can increase viscosity. cmccellulose.com For other modified polymers, carboxymethylation can decrease viscosity by disrupting the native structure. mdpi.com High DS of stearate increases hydrophobicity. techscience.com |

Interfacial Science and Emulsification Properties

The amphiphilic nature of this compound, possessing both a hydrophilic carboxymethyl group and a hydrophobic stearate chain, makes it effective at interfaces, such as those in oil-in-water emulsions. vulcanchem.com

Surface and Interfacial Tension Measurements for Emulsifying Efficacy

Surface tension is the force at the interface between a liquid and a gas, while interfacial tension is the force at the interface between two immiscible liquids. gpatindia.com Emulsifiers function by adsorbing at the oil-water interface, which reduces the interfacial tension and the free energy of the system, thereby facilitating the formation of a stable emulsion. uobaghdad.edu.iq

This compound has been shown to act as an effective stabilizer for Pickering emulsions, where solid particles adsorb at the oil-water interface. vulcanchem.com This action is attributed to its ability to lower the interfacial tension between the oil and water phases. vulcanchem.com The efficacy of an emulsifier is directly related to its ability to reduce this tension. Various methods, such as the du Noüy ring method, Wilhelmy plate method, or pendant drop method, can be used to measure surface and interfacial tension. cuni.cz Studies on similar modified polymers like agarose stearate have demonstrated that chemical modification to introduce hydrophobic groups significantly improves the ability to reduce surface and interfacial tension, leading to better emulsifying performance. nih.gov

Hydrophilic-Lipophilic Balance (HLB) Determination and its Correlation with Performance

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant or emulsifier. latamjpharm.orgresearchgate.net The HLB value is crucial for selecting the appropriate emulsifier for a specific application. Emulsifiers with low HLB values (typically <8) are more lipophilic (oil-soluble) and tend to form water-in-oil (W/O) emulsions, while those with high HLB values (typically >8) are more hydrophilic (water-soluble) and favor the formation of oil-in-water (O/W) emulsions. researchgate.netresearchgate.net

The HLB value of this compound is highly dependent on the degree of substitution of both the carboxymethyl and stearate moieties. Research on analogous compounds illustrates this dependency:

A stearate-carboxymethyl konjac glucomannan (B13761562) ester with a low degree of substitution (DS) of 0.02 was found to have an HLB value of 13.01 , making it an effective oil-in-water emulsifier. scientific.net

Conversely, a carboxymethyl cellulose stearate (CMCS) with a high degree of substitution (DS of 1.05 for stearic acid) was calculated to have an HLB value of 3.02 , indicating a predominantly hydrophobic character. techscience.com

These findings highlight that the performance of this compound as an emulsifier is directly correlated with its HLB value, which can be tailored by controlling the synthesis process and the resulting degree of substitution. An optimal HLB value is required to achieve minimum interfacial tension and maximum emulsion stability. researchgate.net

| Compound Analogue | Degree of Substitution (DS) | Calculated HLB | Emulsifier Type | Source |

| Stearate-carboxymethyl konjac glucomannan ester | 0.02 | 13.01 | Oil-in-Water | scientific.net |

| Carboxymethyl cellulose stearate (CMCS) | 1.05 (stearic acid) | 3.02 | Water-in-Oil (implied) | techscience.com |

Impact of Interfacial Adsorption and Stabilization Mechanisms on Emulsion Systems

The efficacy of this compound (CMS) as an emulsifying agent is rooted in its fundamental amphiphilic molecular structure. This structure consists of a long, hydrophobic octadecanoyl (stearate) chain and a polar, hydrophilic carboxymethyl group. This duality drives the molecule to migrate to the interface between immiscible phases, such as oil and water, to minimize the system's free energy. At the interface, the molecules orient themselves with the hydrophobic stearate tail penetrating the oil phase and the hydrophilic carboxymethyl head remaining in the aqueous phase. This adsorption at the oil-water interface reduces interfacial tension and creates a protective barrier around the dispersed droplets, thereby preventing their coalescence and stabilizing the emulsion.

Detailed research into analogues like Carboxymethyl Cellulose Stearate (CMCS), where stearate and carboxymethyl groups are attached to a cellulose backbone, provides significant insight into these mechanisms. Studies on CMCS demonstrate that it functions as a highly effective stabilizer for Pickering emulsions, where solid particles adsorb to the liquid-liquid interface. techscience.comtechscience.comtechscience.com The modification of the polymer backbone with these functional groups leads to a reduction in crystallinity, which is believed to enhance the interaction between the emulsifier and the oil phase, thereby promoting more effective interfacial adsorption. techscience.com This structural change from a more ordered state to a less crystalline, more amorphous structure facilitates the formation of stable nanoemulsions. techscience.comtechscience.comtechscience.com

The mechanism of stabilization involves the formation of a protective layer around oil droplets, which prevents them from clumping together and eventually coalescing. researchgate.netresearchgate.net This is corroborated by contact angle measurements, which show that emulsions stabilized with a "cell-stearate" analogue exhibit a significantly lower contact angle (57°) compared to unstabilized systems (105°), indicating improved mixing and wetting properties at the interface. researchgate.net

The properties of the resulting emulsions are highly dependent on the specific formulation of the emulsifier, including its degree of substitution (DS) and the resulting Hydrophile-Lipophile Balance (HLB). A lower HLB value indicates a more hydrophobic character, while a higher HLB suggests more hydrophilicity. Research has shown that different CMCS formulations can be tailored to achieve specific emulsion characteristics. For instance, a CMCS mixture with a high degree of substitution (DS) of 1.05 exhibited a predominantly hydrophobic nature (HLB 3.02), yet still dispersed in water to successfully form nanoemulsions. techscience.com Another variant, with a DS of 0.17, had a higher HLB of 7.26. researchgate.netresearchgate.net

The choice of emulsifier and the processing method used to create the emulsion have a significant impact on the final properties, such as droplet size and uniformity (Polydispersity Index - PDI).

Table 1: Properties of Amphiphilic Carboxymethyl Cellulose Stearate (CMCS) Formulations and Resulting Nanoemulsions An analogue for this compound

| Formulation | Degree of Substitution (DS) | Hydrophile-Lipophile Balance (HLB) | Resulting Particle Size (nm) | Source(s) |

|---|---|---|---|---|

| CMCS Mixture | 1.05 | 3.02 | Not Specified | techscience.com |

| Cell-Stearate | 0.17 | 7.26 | 27.23 - 59.29 | researchgate.netresearchgate.net |

Table 2: Effect of Emulsifier Type and Processing on Nanoemulsion Properties

| Emulsifier | Emulsification Process | Average Droplet Size (z-average, nm) | Polydispersity Index (PDI) | Source(s) |

|---|---|---|---|---|

| Stearic Acid | Ultrasound | 515.1 | 0.5 | mdpi.com |

| Tween 80/Span 60 | Ultrasound | 1054.3 | 0.8 | mdpi.com |

Self Assembly Mechanisms and Nanostructure Formation of Carboxymethyl Stearate Amphiphiles

Principles of Amphiphilic Self-Assembly in Aqueous Media

Amphiphilic molecules, such as carboxymethyl stearate (B1226849), possess a dual nature, characterized by a hydrophilic (water-loving) "head" and a hydrophobic (water-fearing) "tail". researchgate.net In the case of carboxymethyl stearate, the carboxymethyl group constitutes the polar head, while the long stearate hydrocarbon chain acts as the nonpolar tail. When dispersed in an aqueous medium, these molecules arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water molecules. uni-bayreuth.de This fundamental drive to shield the hydrophobic segments from the aqueous environment is the primary force behind self-assembly. uni-bayreuth.de

This process leads to the spontaneous formation of various ordered structures, including micelles, vesicles, and liquid crystalline phases. nih.gov The specific architecture adopted depends on a delicate balance of intermolecular forces, molecular geometry, and external conditions such as concentration, temperature, and pH. nih.gov The hydrophobic effect, which is the entropically driven association of nonpolar moieties in water, is a major contributor to this phenomenon. Additionally, other non-covalent interactions, such as van der Waals forces between the hydrocarbon tails and hydrogen bonding between the hydrophilic head groups and water molecules, play crucial roles in stabilizing the resulting self-assembled structures. nih.gov

Formation of Micelles and Nanoemulsions by this compound Derivatives

These self-assembled nanoparticles, often in the form of micelles, can be utilized to create nanoemulsions. techscience.comresearchgate.net A study on amphiphilic carboxymethyl cellulose (B213188) stearate (CMCS) demonstrated its ability to form nanoemulsions, with an optimal formulation achieving a particle size of 99 nm. techscience.comtechscience.com These nanoemulsions consist of tiny oil droplets dispersed in water, stabilized by the this compound derivative at the oil-water interface. The hydrophobic stearate chains of the amphiphile associate with the oil phase, while the hydrophilic carboxymethyl groups extend into the aqueous phase, preventing the droplets from coalescing.

Critical Micelle Concentration (CMC) and its Influencing Factors

The formation of micelles is a concentration-dependent phenomenon. Below a certain concentration, the amphiphilic molecules exist predominantly as individual monomers. However, as the concentration increases, a point is reached where micelle formation becomes spontaneous. This threshold concentration is known as the Critical Micelle Concentration (CMC). researchgate.net Above the CMC, the monomer concentration remains relatively constant, and any additional amphiphile molecules will preferentially form micelles. researchgate.net

Several factors can influence the CMC of this compound derivatives:

Hydrophobic Chain Length: Generally, a longer hydrophobic tail leads to a lower CMC because the driving force for aggregation (the hydrophobic effect) is stronger.

Head Group Chemistry: The nature of the hydrophilic head group, including its charge and size, affects the electrostatic and steric interactions between molecules in the micelle, thereby influencing the CMC. nih.gov

Temperature: Temperature can have a complex effect on the CMC. For some ionic surfactants, the CMC initially decreases with increasing temperature and then increases. kimachemical.com

pH: For ionizable surfactants like this compound, the pH of the solution plays a significant role. Changes in pH can alter the degree of ionization of the carboxylic acid group, which in turn affects the electrostatic repulsion between the head groups and consequently the CMC. nih.gov For instance, the CMC of stearoylcarnitine, a related compound, was found to vary with pH, increasing from approximately 10 microM at pH 3.0 to about 25 microM at pH 7.0. nih.gov

Presence of Electrolytes: The addition of salts to a solution of ionic surfactants typically lowers the CMC. The counterions from the salt can screen the electrostatic repulsion between the charged head groups, promoting micellization at lower concentrations. researchgate.net

A study on sodium stearate determined its CMC to be 0.00095 M at 298.15 K using conductometric methods. nepjol.info While this is for sodium stearate, it provides a reference point for the behavior of stearate-based amphiphiles.

Particle Size Distribution and Zeta Potential of Self-Assembled Structures

The self-assembled structures formed by this compound derivatives are characterized by their particle size distribution and zeta potential, which are crucial for their stability and potential applications.

Particle Size Distribution: Dynamic light scattering (DLS) is a common technique used to measure the hydrodynamic diameter of nanoparticles in a suspension. mdpi.com Studies on carboxymethyl cellulose stearate (CMCS) have shown the formation of nanoemulsions with particle sizes around 99 nm. techscience.comtechscience.com Another study on stearate-grafted hydroxyethyl (B10761427) starch conjugates reported the formation of self-assembled particles with diameters of 130.7 nm and 152.5 nm, with the size increasing with the degree of stearate grafting. mdpi.com Transmission electron microscopy (TEM) can provide direct visualization of the morphology and size of the aggregates, often showing spherical particles. techscience.comtechscience.com It's important to note that DLS measures the hydrodynamic diameter in a hydrated state, while TEM is performed on dried samples, which can lead to differences in the measured sizes. mdpi.com

Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. nih.gov It is a key indicator of the stability of a colloidal system. A higher magnitude of zeta potential (either positive or negative) indicates greater electrostatic repulsion between particles, which helps to prevent aggregation and maintain the stability of the nanoemulsion or nanoparticle suspension. nih.gov For nanoemulsions stabilized by this compound derivatives, the negative charge of the carboxylate groups contributes to a negative zeta potential, providing electrostatic stabilization. nih.gov For example, doxorubicin-loaded galactosylated O-carboxymethyl chitosan-graft-stearic acid nanoparticles had a zeta potential of around -10 mV. nih.gov The zeta potential can be influenced by factors such as pH and the ionic strength of the medium. researchgate.net

Exploration of Higher-Order Self-Assembled Architectures (e.g., Nanotubes, Ribbons)

Beyond the formation of simple spherical micelles, amphiphilic molecules like stearic acid derivatives can self-assemble into more complex, higher-order structures such as nanotubes and ribbons. researchgate.net The formation of these anisotropic nanostructures is often driven by specific molecular packing arrangements, which can be influenced by factors like chirality and the introduction of specific functional groups. acs.org

The self-assembly process into these higher-order structures often proceeds through intermediate stages. For instance, amphiphilic molecules may first form one-dimensional sheets or twisted ribbons, which can then helically coil to form nanotubes. researchgate.net The geometry of the constituent molecules, particularly the relative sizes of the hydrophilic and hydrophobic parts, plays a crucial role in determining the curvature of the assembled bilayer and, consequently, the final morphology. acs.org

While direct evidence for nanotube or ribbon formation specifically from this compound is not extensively documented in the provided context, the behavior of other stearic acid derivatives suggests this possibility. For example, derivatives of 12-hydroxystearic acid are known to form helical ribbons. acs.org The principles governing the self-assembly of these systems, such as the balance between attractive and repulsive forces and the influence of molecular geometry, are broadly applicable. uni-bayreuth.de

Mechanisms of Self-Assembly: Hydrophobic Interactions and Hydrogen Bonding

The self-assembly of this compound amphiphiles is governed by a combination of non-covalent interactions, with hydrophobic interactions and hydrogen bonding being the primary driving forces. d-nb.inforesearchgate.net

Hydrophobic Interactions: As discussed earlier, the hydrophobic effect is the principal driving force for the aggregation of amphiphilic molecules in water. uni-bayreuth.de The long stearate hydrocarbon tails are expelled from the aqueous environment to minimize the disruption of the hydrogen-bonding network of water, leading to their association in the core of the self-assembled structures. d-nb.info This entropically favorable process is fundamental to the formation of micelles, nanoemulsions, and other aggregates. uni-bayreuth.de

Hydrogen Bonding: Hydrogen bonding plays a significant role in stabilizing the self-assembled structures, particularly at the interface between the hydrophilic head groups and the surrounding water molecules. nih.gov The carboxymethyl groups of this compound, with their carboxyl and potential hydroxyl functionalities, can participate in hydrogen bonding both with water molecules and with each other. techscience.com Fourier-transform infrared (FTIR) spectroscopy analysis of carboxymethyl cellulose stearate (CMCS) has shown evidence of increased hydrogen bonding after the introduction of the stearate group, which contributes to the stability of the resulting structures. techscience.com In some systems, hydrogen bonding can be a dominant force, directing the formation of specific architectures like fibrillar networks. researchgate.netrsc.org The interplay between hydrogen bonding and other non-covalent forces like van der Waals interactions is crucial in determining the final morphology of the self-assembled aggregates. nih.gov

Computational and Theoretical Investigations of Carboxymethyl Stearate Systems

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone in studying the conformational landscape and interaction dynamics of molecules like carboxymethyl stearate (B1226849). mdpi.com Given its significant flexibility, with 19 rotatable bonds, resolving the 3D structure of CMS computationally presents a considerable challenge due to its high torsional freedom. vulcanchem.comnih.gov MD simulations can, in principle, explore the vast conformational space of CMS, identifying low-energy structures and the pathways for conformational transitions. These simulations model the atomic movements over time by solving Newton's equations of motion, providing a dynamic picture of how the molecule behaves. mdpi.com

The study of intermolecular interactions is another key application of MD. For instance, simulations can elucidate how CMS molecules interact with each other, with solvent molecules, or with other species in a formulation. researchgate.net These interactions, which include van der Waals forces, electrostatic interactions, and hydrogen bonding, govern the macroscopic properties of CMS-containing systems. The amphiphilic nature of CMS, with its hydrophobic octadecanoyl tail and hydrophilic carboxymethyl head, leads to complex interaction patterns that are well-suited for investigation via MD simulations. vulcanchem.com This dual character is fundamental to its function in applications like stabilizing Pickering emulsions, where CMS nanoparticles adsorb at oil-water interfaces. vulcanchem.com

While specific MD simulation studies exclusively focused on carboxymethyl stearate are not extensively detailed in the provided results, the principles of MD are widely applied to similar amphiphilic and polymeric systems. mdpi.comfu-berlin.de For example, reactive molecular dynamics simulations (ReaxFF) have been used to study the interaction of carboxymethyl cellulose (B213188) (CMC), a related polymer, with surfaces like hematite (B75146), revealing details about chemical bonding and adsorption energies. nih.gov Such studies demonstrate the potential of MD to provide atomic-level insights into the binding mechanisms and stability of carboxymethylated compounds on various substrates. nih.gov

Quantum Chemistry (QC) and Density Functional Theory (DFT) for Electronic Structure and Adsorption Behavior

Quantum chemistry (QC) methods, particularly Density Functional Theory (DFT), are indispensable for investigating the electronic structure and reactivity of molecules. arturorobertazzi.it DFT calculations provide a way to understand the distribution of electrons within the this compound molecule, which is crucial for predicting its chemical behavior, including its adsorption onto various surfaces. mdpi.com

DFT studies can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comchristuniversity.in The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com For related carboxymethylated systems, DFT calculations have been employed to compare the stability and reactivity of different molecular configurations. mdpi.com For instance, studies on carboxymethyl cellulose (CMC) based hydrogels have shown that modifications can significantly alter the electronic properties, such as the dipole moment and the HOMO-LUMO gap, thereby influencing their performance. mdpi.comnih.gov

The adsorption behavior of CMS on different substrates is another area where DFT provides profound insights. By modeling the interaction between a CMS molecule and a surface at the quantum level, it is possible to calculate adsorption energies and identify the most stable adsorption geometries. acs.org This information is vital for understanding how CMS functions as a surface-active agent. For example, DFT studies on the adsorption of surfactants with carboxylic acid headgroups on iron oxide surfaces have elucidated the nature of the chemical bonds formed and the influence of surface coverage on adsorption strength. acs.org These studies have shown that carboxylic acids can dissociate and form strong bonds with the surface, a mechanism that is likely relevant to the adsorption of CMS. acs.org

The table below summarizes key electronic properties that can be determined for this compound and related compounds using DFT calculations.

| Property | Description | Significance |

| Total Energy (ET) | The total electronic energy of the molecule in its ground state. | Indicates the relative stability of different conformations or modified structures. mdpi.com |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. mdpi.com |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. mdpi.com |

| HOMO-LUMO Gap (Eg) | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. mdpi.com |

| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface. | Reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for interaction. biointerfaceresearch.com |

This table is generated based on the types of data typically produced in DFT studies of related carboxymethylated compounds.

Modeling of Polymer Chain Dynamics and Rheological Behavior

Modeling the dynamics of polymer chains and the resulting rheological behavior is crucial for understanding and predicting the performance of this compound in various applications, particularly those involving formulations where it acts as a thickener or stabilizer. mdpi.commdpi.com this compound can be considered as a modified cellulosic polymer, and its behavior in solution is governed by the dynamics of its polymer chains. techscience.com

Theoretical models like the Rouse and tube models are used to describe the motion of polymer chains in different regimes. mdpi.com The Rouse model is applicable to shorter, unentangled chains, while the tube model describes the constrained motion of longer, entangled chains. mdpi.com These models can predict properties like the diffusion coefficient and viscosity based on the polymer chain length. mdpi.com

Computational methods, including molecular dynamics simulations, can be used to study polymer chain dynamics at a more detailed level. rsc.orgaps.org These simulations can track the movement of individual polymer chains and provide insights into their conformational changes and entanglement. mdpi.com Such simulations have been used to study the dynamics of polymer chains under confinement, which is relevant to understanding the behavior of CMS in complex matrices. rsc.org

The rheological behavior of solutions containing carboxymethylated polymers, such as carboxymethyl cellulose (CMC), has been extensively studied. scielo.org.mxieomsociety.org These studies show that the viscosity of these solutions is dependent on factors like concentration, temperature, and shear rate. scielo.org.mxieomsociety.org Typically, these solutions exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. scielo.org.mxieomsociety.org Various rheological models, such as the Power Law (Ostwald-de Waele) and Cross models, are used to fit experimental data and describe the flow behavior. scielo.org.mxieomsociety.org

The table below presents typical rheological models used to describe the behavior of polymer solutions similar to those of this compound.

| Model | Equation | Description |

| Power Law (Ostwald-de Waele) | η = K * γ̇^(n-1) | A simple two-parameter model that describes shear-thinning (n < 1) or shear-thickening (n > 1) behavior. η is the apparent viscosity, K is the consistency index, γ̇ is the shear rate, and n is the flow behavior index. scielo.org.mx |

| Cross Model | η = η∞ + (η0 - η∞) / (1 + (K * γ̇)^m) | A four-parameter model that describes the transition from a zero-shear viscosity (η0) to an infinite-shear viscosity (η∞). K is a consistency index and m is a rate constant. ieomsociety.org |

| Carreau-Yasuda Model | η = η∞ + (η0 - η∞) * [1 + (λ * γ̇)^a]^(n-1)/a | A five-parameter model that provides a more flexible description of the shear-thinning region. λ is a time constant, and a and n are dimensionless parameters. ieomsociety.org |

This table is generated based on common rheological models applied to similar polymer systems.

Theoretical Prediction of Adsorption Mechanisms on Various Substrates

Theoretical methods are pivotal in predicting the mechanisms by which this compound adsorbs onto different surfaces, a process central to its function in many applications. mdpi.com The adsorption can be driven by a combination of forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. researchgate.net

Quantum chemical calculations, such as DFT, can be used to model the adsorption of CMS onto specific substrates at the atomic level. acs.org These calculations can determine the most favorable adsorption sites, the orientation of the adsorbed molecule, and the strength of the interaction (adsorption energy). acs.orgnih.gov For instance, DFT studies have been used to investigate the adsorption of molecules with similar functional groups (e.g., carboxylic acids) on metal oxide surfaces, revealing that adsorption can occur through the formation of chemical bonds between the carboxylate group and surface metal atoms. acs.org

The nature of the substrate plays a critical role in the adsorption mechanism. For example, on a positively charged surface, the negatively charged carboxylate group of CMS would be expected to adsorb strongly via electrostatic attraction. researchgate.net On a hydrophobic surface, the long stearate tail would likely play a dominant role in the adsorption process, driven by hydrophobic interactions. vulcanchem.com

Molecular dynamics simulations can also be employed to study the adsorption process dynamically, providing insights into the kinetics of adsorption and the structure of the adsorbed layer. nih.gov ReaxFF MD simulations, for example, have been used to study the interaction of carboxymethyl cellulose with hematite surfaces, showing that in dry conditions, the negatively charged oxygen atoms in the polymer backbone and functional groups form chemical bonds with the positively charged surface iron atoms. nih.gov

The table below outlines potential adsorption mechanisms for this compound on different types of substrates, based on theoretical principles and studies of related systems.

| Substrate Type | Primary Adsorption Mechanism(s) | Key Interacting Groups on CMS |

| Positively Charged Surfaces (e.g., some metal oxides, certain clays) | Electrostatic attraction, Complexation | Carboxylate group (-COO⁻) nih.govresearchgate.net |

| Negatively Charged Surfaces (e.g., silica (B1680970) at high pH, other clays) | Ion bridging (with multivalent cations), Hydrogen bonding | Carboxylate group (-COO⁻), Hydroxyl groups (-OH) researchgate.net |

| Hydrophobic Surfaces (e.g., oil droplets, graphite) | Hydrophobic interaction | Stearate chain (-C₁₇H₃₅) vulcanchem.com |

| Surfaces with Hydrogen Bond Donors/Acceptors (e.g., cellulose, some polymers) | Hydrogen bonding | Carboxylate group (-COO⁻), Ester group (-COO-), Hydroxyl groups (-OH) nih.govresearchgate.net |

This table is generated based on established principles of surface chemistry and findings from studies on similar molecules.

Advanced Materials Science Applications: Mechanistic and Theoretical Perspectives

Role in Pickering Emulsions: Stabilization Mechanisms and Interfacial Reinforcement

Carboxymethyl stearate (B1226849), an amphiphilic polymer derived from the esterification of cellulose (B213188), has garnered significant attention for its role in stabilizing Pickering emulsions. techscience.com These emulsions, stabilized by solid particles instead of traditional surfactants, are valued for their high stability, low toxicity, and adaptability. techscience.com The unique molecular structure of carboxymethyl stearate, featuring a hydrophobic stearate (octadecanoyl) chain and a hydrophilic carboxymethyl group, allows it to function as an effective Pickering emulsion stabilizer. vulcanchem.com This dual nature enables the this compound nanoparticles to adsorb at the oil-water interface, thereby reducing interfacial tension. vulcanchem.com

The stabilization mechanism of this compound in Pickering emulsions is primarily attributed to the formation of a dense, mechanical barrier at the oil-water interface. researchgate.net These particles adsorb irreversibly onto the surfaces of oil droplets, creating a physical impediment that prevents droplet coalescence and collision. researchgate.netnih.gov This irreversible adsorption is a key differentiator from surfactant molecules, which typically exist in a dynamic equilibrium between the interface and the bulk phases. nih.gov

Transmission electron microscopy (TEM) has revealed that this compound can transform from an irregular honeycomb structure into discrete, spherical nanoparticles. techscience.com This morphology is crucial for the formation of stable nanoemulsions, as the spherical nanoparticles with their high surface area and small size effectively adsorb at the oil-water interface. techscience.com The resulting compact and spherical morphology minimizes interfacial energy, which in turn enhances the stability of the nanoemulsion against coalescence and Ostwald ripening. techscience.com

The interfacial reinforcement provided by this compound is further enhanced by electrostatic and steric repulsions. explorationpub.com The charged carboxymethyl groups contribute to electrostatic repulsion between the droplets, while the bulky stearate chains provide steric hindrance, further preventing the droplets from aggregating. explorationpub.com The effectiveness of this compound as a stabilizer is also influenced by its concentration. Studies have shown that optimal nanoemulsion stability can be achieved at specific this compound concentrations, with higher concentrations not necessarily leading to better results. vulcanchem.com

Functionality in Drug Delivery Systems

This compound is emerging as a valuable excipient in the design of advanced drug delivery systems due to its unique physicochemical properties. Its amphiphilic nature, combined with its biocompatibility and biodegradability, makes it suitable for a range of pharmaceutical applications, from enhancing the encapsulation of poorly soluble drugs to modulating their release and improving their absorption.

Encapsulation Efficacy and Controlled Release Mechanisms of Bioactive Molecules

The amphiphilic character of this compound makes it particularly effective for encapsulating hydrophobic bioactive molecules. vulcanchem.com The lipophilic stearate portion of the molecule can interact with and solubilize non-polar drugs, while the hydrophilic carboxymethyl backbone allows for dispersion in aqueous environments, forming stable nanoemulsions or nanoparticles that can carry the drug. vulcanchem.commdpi.com This is especially beneficial for drugs with poor water solubility, which often face challenges in formulation and bioavailability. vulcanchem.com

The encapsulation process often involves the formation of nanoemulsions where the drug is dissolved in the oil phase, which is then stabilized by this compound particles at the oil-water interface. techscience.commdpi.com The efficiency of encapsulation is influenced by factors such as the concentration of this compound and the oil-to-water ratio. techscience.com

Once encapsulated, the release of the bioactive molecule can be controlled through several mechanisms. In matrix-type systems, the drug is homogeneously dispersed throughout the this compound polymer matrix. kinampark.com Drug release is then governed by the dissolution of the polymer matrix itself. kinampark.com As the matrix dissolves, the drug is gradually released. kinampark.com The rate of release can be tailored by modifying the properties of the this compound, such as its degree of substitution, which affects its solubility and erosion rate. researchgate.net

Another mechanism is through dissolution-controlled systems, where the drug core is encapsulated by a polymer membrane of varying thickness. kinampark.com The release is then controlled by the dissolution rate of this membrane. kinampark.com For systems like nanoemulsions, the release is governed by the diffusion of the drug from the oil droplets through the stabilizing this compound layer into the surrounding aqueous phase. The compact and stable interfacial layer formed by this compound can act as a barrier, slowing down the diffusion process and leading to a sustained release profile. techscience.com

Modulation of Drug Dissolution and Bioavailability through Excipient Interactions

This compound can significantly influence the dissolution rate and, consequently, the bioavailability of drugs. As an excipient, it can interact with both the drug and other components of the formulation to modify the drug release profile. pharmtech.com For instance, in solid dosage forms, this compound can act as a disintegrant, promoting the breakup of the tablet and facilitating faster drug dissolution. researchgate.net

Conversely, when used in hydrophilic matrix tablets, this compound can form a gel layer upon contact with gastrointestinal fluids. pharmtech.com This gel layer acts as a diffusion barrier, retarding the release of the drug and providing a sustained-release effect. pharmtech.com The rate of drug release can be modulated by altering the concentration and viscosity grade of the this compound used. nih.gov

Interactions between this compound and the drug molecule itself can also play a crucial role. For cationic drugs, ionic interactions with the anionic carboxymethyl groups of the stearate can lead to the formation of a less soluble complex, thereby slowing down drug release. nih.gov This interaction can be harnessed to design extended-release formulations for highly water-soluble drugs. nih.gov Furthermore, the inclusion of other excipients, such as alkalizers, in a formulation containing this compound can modulate the microenvironmental pH within the dosage form, which can enhance the solubility and stability of pH-sensitive drugs. cornell.edu

The improved dissolution and controlled release profiles achieved through the use of this compound can lead to enhanced bioavailability. liujiafl.com By maintaining a therapeutic concentration of the drug in the bloodstream for an extended period, the frequency of administration can be reduced, improving patient compliance. nih.gov

Permeation Enhancement Mechanisms

Beyond modulating drug release, this compound can also act as a permeation enhancer, facilitating the transport of drugs across biological membranes, such as the intestinal epithelium. pensoft.net This is a critical factor for improving the oral bioavailability of many drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) classes III and IV, which are characterized by low permeability. pensoft.net

One of the primary mechanisms by which this compound may enhance permeation is through its interaction with the cell membrane. The lipophilic stearate chains can intercalate into the lipid bilayer of the cell membrane, temporarily disrupting its structure and increasing its fluidity. This transient perturbation of the membrane can create temporary pores or channels, allowing the drug to pass through more easily via the paracellular or transcellular pathway.

Furthermore, some excipients can inhibit the function of efflux pumps like P-glycoprotein (P-gp), which are present in the intestinal epithelium and actively transport drugs back into the intestinal lumen, thereby reducing their absorption. pensoft.net While direct evidence for this compound as a P-gp inhibitor is still emerging, its surfactant-like properties suggest a potential to interact with and modulate the function of these membrane proteins, thus preventing the efflux of co-administered drugs and increasing their intracellular concentration and subsequent absorption. pensoft.net

Integration into Hydrogels and Films

This compound is also being explored for its utility in modifying the properties of hydrogels and biopolymer films, which have wide-ranging applications in food packaging, biomedical devices, and agriculture.

Enhancement of Mechanical Properties and Hydrophobicity in Biopolymer Films

The incorporation of this compound into biopolymer films, such as those made from carboxymethyl cellulose or starch, can significantly enhance their mechanical properties and hydrophobicity. frontiersin.org Biopolymer films are often limited by their inherent hydrophilicity and sometimes poor mechanical strength. scirp.org

From a mechanical standpoint, this compound can act as a reinforcing agent. The long stearate chains can become entangled within the biopolymer matrix, leading to increased tensile strength and elongation at break. frontiersin.org The extent of this reinforcement depends on the concentration of this compound and its compatibility with the primary biopolymer. In some cases, it can also act as a plasticizer, increasing the flexibility of the film. mdpi.com The dual functionality of enhancing both hydrophobicity and mechanical strength makes this compound a valuable additive in the development of advanced biopolymer films for various technological applications. frontiersin.orgijwp.ir

Interactive Data Tables

Table 1: Performance of this compound (CMCS) in Oil-in-Water Emulsions vulcanchem.com

| Formulation | CMCS Concentration (%) | Droplet Size (nm) | PDI | Zeta Potential (mV) |

| CMCS1 | 2.5 | 99 | 0.21 | -34.5 |

| CMCS2 | 5.0 | 124 | 0.29 | -28.7 |

| CMCS3 | 10.0 | 137 | 0.33 | -22.1 |

This table summarizes the effect of varying concentrations of Carboxymethyl Cellulose Stearate (CMCS) on the physical properties of oil-in-water nanoemulsions. It highlights that the optimal formulation for achieving the smallest droplet size and a low polydispersity index (PDI), indicative of a monodisperse system, is at a 2.5% concentration of CMCS. The negative zeta potential values suggest good colloidal stability due to electrostatic repulsion between the droplets.

Table 2: Antimicrobial Activity of Chrysanthemum Essential Oil (CEO) Nanoemulsions Stabilized by this compound (CMCS) vulcanchem.com

| Formulation | Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| CMCS3 | Escherichia coli | 0.78 |

| CMCS3 | Staphylococcus aureus | 1.56 |

This table presents the antimicrobial efficacy of Chrysanthemum essential oil (CEO) nanoemulsions stabilized with Carboxymethyl Cellulose Stearate (CMCS). The formulation with the highest concentration of CMCS (CMCS3) exhibited the strongest antimicrobial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, as indicated by the low minimum inhibitory concentration (MIC) values. This suggests a synergistic effect between the CMCS and the essential oil.

Design and Characterization of this compound-Based Hydrogels

The design of advanced hydrogels based on this compound involves the chemical modification of a hydrophilic polymer backbone to introduce hydrophobic properties, resulting in an amphiphilic structure. The synthesis typically starts with carboxymethyl cellulose (CMC), a well-known hydrophilic and biodegradable polymer. nih.gov The design process transforms CMC into Carboxymethyl Cellulose Stearate (CMCS) through esterification. techscience.com This process involves reacting the hydroxyl groups of CMC with stearic acid, often in the presence of a catalyst like sulfuric acid and a coupling agent such as acetic anhydride (B1165640). techscience.com The resulting CMCS polymer possesses a water-loving (hydrophilic) carboxymethyl cellulose backbone and water-fearing (hydrophobic) stearate side chains, making it amphiphilic. techscience.com

The formation of a hydrogel from CMCS leverages these amphiphilic characteristics. Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. nih.govdeswater.com While traditional CMC hydrogels are primarily hydrophilic, CMCS-based hydrogels exhibit both hydrophilic and hydrophobic domains. This dual nature allows for the encapsulation of a broader range of molecules. The cross-linking required to form the stable hydrogel network can be achieved through various methods, including the use of chemical cross-linkers that react with the functional groups on the polymer backbone. deswater.comresearchgate.net

Characterization of these hydrogels is crucial to understand their structure and properties. A variety of analytical techniques are employed to confirm the synthesis and evaluate the hydrogel's performance.

Key Characterization Techniques for CMCS-Based Hydrogels:

| Technique | Purpose | Typical Findings | References |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical modification and formation of ester bonds. | Appearance of new peaks corresponding to the C=O stretching of the ester group, confirming the attachment of the stearate chain to the CMC backbone. techscience.comdeswater.com | |

| X-ray Diffraction (XRD) | To analyze the crystallinity of the polymer. | The modification often leads to a reduction in the material's crystallinity, indicating that the ordered structure of the cellulose has been disrupted by the introduction of stearate chains. techscience.com | |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and porous internal structure of the hydrogel. | Reveals a porous, interconnected network typical of hydrogels, which is essential for swelling and substance loading. deswater.comresearchgate.net | |

| Swelling Behavior Analysis | To determine the hydrogel's capacity to absorb and retain water or other solvents. | The swelling ratio is a key parameter; CMCS hydrogels may show varied swelling in different solvents due to their amphiphilic nature. researchgate.netmdpi.com | |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the hydrogel. | Provides information on the degradation temperature, indicating how the modification with stearate affects the hydrogel's stability at high temperatures. deswater.commdpi.com |

The resulting amphiphilic hydrogels are promising for applications where interaction with both aqueous and oily phases is required.

Rheology Modification in Complex Formulations (e.g., Adhesives, Sealants, Cosmetics)

This compound is utilized as a functional rheology modifier in a variety of complex formulations, including adhesives, sealants, and cosmetics. specialchem.com Its amphiphilic structure allows it to act simultaneously as a thickener, stabilizer, and emulsifier. google.com In cosmetic applications, for instance, polymers like agarose (B213101) stearate, an analogue of this compound, are used to create stable, surfactant-free creams with desirable textures. researchgate.net The incorporation of such polymers controls the flow properties (rheology) of the final product, ensuring stability, proper application feel, and performance. researchgate.netazom.com

Associative and Non-Associative Thickening Mechanisms

Rheology modifiers function through two primary mechanisms: non-associative and associative thickening. azom.commdpi.com

Non-associative thickeners are typically high-molecular-weight, water-soluble polymers that increase viscosity primarily through chain entanglement and hydrodynamic volume. specialchem.comjustia.com Unmodified carboxymethyl cellulose (CMC) is an example of a polymer that often functions as a non-associative thickener. justia.com

Associative thickeners , such as this compound, are polymers that possess both hydrophilic and hydrophobic regions. azom.commdpi.com In aqueous-based formulations, the hydrophilic polymer backbone remains dissolved in the water phase, while the hydrophobic parts (the stearate chains) seek to avoid the aqueous environment. theseus.fi These hydrophobic groups can then form associations with each other or with other hydrophobic components in the formulation, such as oil droplets, pigments, or polymer latex particles. theseus.figoogle.com This interaction creates a transient three-dimensional network throughout the formulation, which significantly increases its viscosity and provides a gel-like structure. mdpi.comgoogle.com This associative mechanism is highly efficient, often providing desired rheological properties at lower concentrations compared to non-associative thickeners.

The shear-thinning behavior observed in formulations containing polymers like agarose stearate is a direct result of this associative network. researchgate.net When shear force is applied (e.g., by spreading a cream), the temporary associations are disrupted, leading to a decrease in viscosity and easy application. researchgate.net Once the force is removed, the network reforms, and the viscosity recovers.

Synergistic Effects with Co-Formulants

This compound can exhibit significant synergistic effects when combined with other ingredients (co-formulants) in a formulation. researchgate.net This synergy can lead to enhanced stability and performance that would not be achievable by any single component alone. A notable example is the interaction between amphiphilic stearate polymers and acrylic polymers like Carbomer. researchgate.net

Research Findings on Synergistic Effects in Stearate-Based Systems:

| Co-Formulant System | Observed Synergistic Effect | Resulting Formulation Properties | Reference |

| Agarose Stearate + Carbomer 940 | Strong synergistic thickening and network formation. | Creation of a stable, surfactant-free cosmetic cream with a gel-like structure and desirable shear-thinning behavior. researchgate.net | |

| Carboxymethyl Cellulose + Co-formulants | Enhanced emulsion stability. | Formulations based on CMC with bacterial cellulose can reduce the amount of traditional surfactants needed by structuring the continuous phase. mdpi.com | |

| Glyceryl Stearate + Co-emulsifiers | Emulsion properties are significantly influenced by interactions. | The stability and physical characteristics of the emulsion are dependent on the specific combination of emulsifiers used with the stearate. science.gov |

These interactions are critical in formulation science, as they allow for the creation of sophisticated products with tailored rheological profiles and enhanced stability by carefully selecting co-formulants that work in concert with the primary rheology modifier. nih.gov

Exploration in Novel Composite Materials

The application of modified cellulose derivatives is expanding into the field of advanced composite materials. Polysaccharides like carboxymethyl cellulose are already explored as biodegradable fillers and components in biocomposite films and hydrogels. researchgate.netnih.gov The unique amphiphilic nature of this compound makes it a particularly interesting candidate for the development of novel composite materials.

Its ability to interact with both hydrophilic and hydrophobic substances suggests a primary role as a compatibilizer or interfacial modifier . In composite materials, performance often depends on the quality of the interface between the matrix (the bulk material) and the filler or reinforcement. A poor interface can lead to weak mechanical properties. This compound could potentially bridge the gap between a hydrophilic matrix (e.g., thermoplastic starch, cellulose) and a hydrophobic filler (e.g., certain types of clays, carbon nanotubes), improving dispersion of the filler and enhancing stress transfer between the two phases.